4-Methyl-1-phenylpent-1-yn-3-amine
Description
Properties
CAS No. |
343331-41-9 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
4-methyl-1-phenylpent-1-yn-3-amine |
InChI |
InChI=1S/C12H15N/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-7,10,12H,13H2,1-2H3 |
InChI Key |
NDKLJMWDSTVQFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#CC1=CC=CC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Aliphatic Amines with Terminal Alkynes
- 4-Methylpent-1-yn-3-amine (): This simpler analog lacks the phenyl group but retains the methyl and alkyne motifs. Its molecular formula is C₆H₁₁N (MW: 97.16 g/mol).
Aryl-Substituted Amines
- (E)-N-methyl-5-(5-ethoxy-3-aminophenyl)-4-penten-2-amine (): This compound features an ethoxy-substituted phenyl group and a conjugated alkene. The ethoxy group enhances electron-donating effects, which may influence solubility and binding affinity in biological systems compared to the methyl-alkyne-phenyl motif in the target compound.
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine (CAS: 1025230-61-8, ):
With fluorine and methoxy substituents on the benzyl group, this compound exhibits increased electronegativity and metabolic stability. The pyridinylmethyl group introduces a basic nitrogen, altering pH-dependent solubility relative to 4-Methyl-1-phenylpent-1-yn-3-amine .
Heterocyclic and Complex Derivatives
- 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid (): This compound integrates pyridine and pyrimidine rings, enhancing hydrogen-bonding capacity and rigidity. Such features contrast with the alkyne flexibility of the target compound, suggesting divergent applications in medicinal chemistry .
N-((1R,3S)-3-isopropyl-3-{[4-(trifluorométhyl)-3’,6’-dihydro-2,4’-bipyridin-1’(2’H)-yl]carbonyl}cyclopentyl)-3-méthyltétrahydro-2H-pyran-4-amine ():
This highly complex derivative includes a trifluoromethyl group and a bicyclic pyridine system. The trifluoromethyl group increases lipophilicity and bioavailability, while the bicyclic system imposes steric constraints absent in the target compound .
Structural and Functional Comparison Table
Research Findings and Implications
- Reactivity : The alkyne group in this compound may facilitate click chemistry applications, unlike saturated analogs .
- Biological Activity : Aryl-substituted amines like those in and often exhibit enhanced receptor-binding profiles due to aromatic stacking and polar interactions .
- Synthetic Challenges : The presence of both alkyne and amine groups may complicate synthesis, requiring protective strategies similar to those used for (E)-4-phenylbut-3-en-1-amine derivatives () .
Q & A
Q. How can the compound be leveraged in catalytic or material science applications?
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